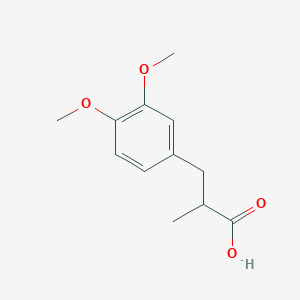

3-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

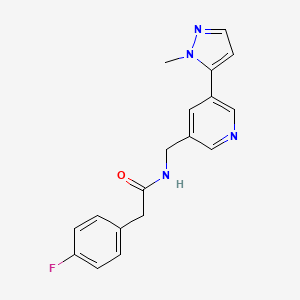

3-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid is a small molecule that belongs to the class of organic compounds known as phenylpropanoic acids . These are compounds with a structure containing a benzene ring conjugated to a propanoic acid . It is also known as 3-(3,4-dimethoxyphenyl)propionic acid and 3,4-dimethoxy-α-β-dihydrocinnamic acid .

Synthesis Analysis

The synthesis of 3-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid involves decarboxylation on 3-(3,4-dimethoxyphenyl)-2’,3’-epoxy-potassium propionate in water . The reaction temperature is controlled at 0 ℃-40 ℃, preferred 15 ℃-20 ℃ . The decarboxylic reaction time was controlled at 1.5-4 hour, preferred 3 hours .Molecular Structure Analysis

The molecular formula of 3-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid is C11H14O4 . The average molecular weight is 210.2265 . The structure contains a benzene ring conjugated to a propanoic acid .Chemical Reactions Analysis

3-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid reacts with formaldehyde in the presence of acid to give an isochromanone . The 3,4-dimethoxyphenyl group in this molecule is an intramolecular hydrogen acceptor .Physical And Chemical Properties Analysis

3-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid is a powder with a melting point of 96-98 °C (lit.) . It has a density of 1.112 g/mL at 25 °C (lit.) .科学的研究の応用

Synthesis and Imaging Applications

- Synthesis of Iodine-131 Labeled Drugs : This acid has been utilized in the synthesis of iodine-131 labeled drugs, such as 1-(4-iodo-2,5-dimethoxyphenyl)-2-aminopropane and related compounds. These synthesized compounds show potential for use in gamma-ray scintigraphy, a diagnostic technique in nuclear medicine, particularly for brain imaging (Braun et al., 1977).

Crystal Structure and Synthesis

- Crystal Structure Analysis : The compound (Z)‐2,3‐Bis(3,4‐dimethoxyphenyl)propenoic Acid, synthesized from 2,3-bis(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid, has been studied for its crystal structure, which exhibits the Z configuration. Such studies aid in understanding the molecular structure and properties of related compounds (Stomberg, Li, & Lundquist, 1995).

Biological Activities

- Fungicidal and Insecticidal Activities : Novel derivatives of 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid, synthesized from 3,4-dimethoxyacetophenone, have shown fungicidal and insecticidal activities. These findings suggest potential agricultural applications for these compounds (Liu, Li, & Li, 2004).

Chemical Reactions and Synthesis Techniques

- Acid Cyclization : The reaction of 3-amino-4-(3,4-dimethoxyphenyl)maleimide and related compounds with carbonyl compounds and nitrous acid has been studied. This research contributes to the understanding of acid cyclization in chemical synthesis (Zinchenko et al., 2009).

- Novel Synthesis Approaches : A novel method for synthesizing L-α-(3,4-dimethoxybenzyl)-α-ureidopropanoic acid demonstrates efficient, environmentally friendly, and high-yield processes, indicating potential for industrial applications (Su Wei-ke, 2008).

Safety and Hazards

作用機序

Target of Action

The primary target of 3-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid is the Aromatic-amino-acid aminotransferase . This enzyme plays a crucial role in the metabolism of aromatic amino acids, which are essential components of protein synthesis and serve as precursors for various bioactive molecules.

Mode of Action

It is known to interact with its target enzyme, potentially altering its function

Biochemical Pathways

Given its target, it is likely to influence the metabolic pathways involving aromatic amino acids . The downstream effects of these alterations would depend on the specific metabolic processes involved and require further investigation.

Result of Action

It is known to stimulate γ-globin gene expression and erythropoiesis in vivo . This suggests that it may have potential therapeutic applications in conditions such as beta hemoglobinopathies and other anemias .

特性

IUPAC Name |

3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-8(12(13)14)6-9-4-5-10(15-2)11(7-9)16-3/h4-5,7-8H,6H2,1-3H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDWOGKXUYHXPKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)OC)OC)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2394303.png)

![N-(4-(methylthio)benzo[d]thiazol-2-yl)pentanamide](/img/structure/B2394306.png)

![tert-Butyl ((2-azabicyclo[3.2.0]heptan-1-yl)methyl)carbamate](/img/structure/B2394316.png)

![2-{[1-(2-Hydroxycyclohexyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2394317.png)

![Ethyl 4-({7-methyl-3-[(4-methylpiperidin-1-yl)carbonyl]-1,8-naphthyridin-4-yl}amino)benzoate](/img/structure/B2394320.png)

![N-(sec-butyl)-2-(2-chloro-6-fluorobenzyl)-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2394325.png)